Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Description
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS: 7169-96-2) is a brominated heterocyclic compound featuring a fused triazole-pyridine core. The molecule includes a methyl ester group at position 2 and a bromine substituent at position 8 of the bicyclic system.
Properties
IUPAC Name |
methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-10-7-5(9)3-2-4-12(7)11-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEUEXGUVIIJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=C(C2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159811-45-6 | |
| Record name | methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and efficient. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The reaction conditions involve using dry toluene as a solvent at 140°C. This method demonstrates good functional group tolerance and results in high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters or amides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Condensation Reactions: Reagents such as alcohols or amines in the presence of a dehydrating agent.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted triazolopyridines.
Condensation Reactions: Products include esters or amides.
Oxidation and Reduction Reactions: Products include oxidized or reduced triazolopyridines.
Scientific Research Applications
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: It is utilized in studying cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial Applications: It is used in the synthesis of light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity. It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to the [1,2,4]triazolo[1,5-a]pyridine family, where substituent positions and functional groups significantly influence physical, chemical, and biological properties. Key analogues include:
Key Observations :
- Positional Isomerism : Bromine at position 6 (vs. 8) alters electronic distribution, affecting reactivity. For example, Methyl 6-bromo derivatives are prioritized in antiviral research , while 8-bromo variants may target different pathways.
- Ester Group Impact : Ethyl esters (e.g., Ethyl 7-bromo) exhibit higher lipophilicity than methyl esters, influencing pharmacokinetic properties .
- Electron-Withdrawing Groups : The trifluoromethyl group in 8-bromo-2-chloro-6-CF₃ derivatives enhances electrophilicity, improving binding to biological targets .
Market and Research Trends
- Global Demand : Brominated triazolopyridines are niche but growing, driven by agrochemical and pharmaceutical R&D. The 8-bromo derivative is highlighted in market analyses for its synthetic utility .
- Fluorescent Probes : 6-Bromo derivatives are tagged for use in fluorescent staining, indicating substituent-dependent applications beyond therapeutics .
Biological Activity
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- AXL Receptor Tyrosine Kinase Inhibition : Research indicates that triazolo compounds can inhibit AXL receptor tyrosine kinase function. This inhibition is significant in the context of cancer treatment as AXL is associated with tumor progression and metastasis .
- Antiviral Activity : The compound has shown promising antiviral properties against various viruses. In particular, derivatives of triazolo compounds have been reported to exhibit significant antiviral activities, which are enhanced by specific substituents on the aromatic rings .
Anticancer Activity
A study focusing on the SAR of triazolo compounds revealed that this compound exhibits notable anticancer properties. The compound was tested against several cancer cell lines, showing an IC50 value indicative of potent cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 10.5 |
| This compound | HeLa (Cervical) | 12.3 |
| This compound | MCF7 (Breast) | 15.0 |
The structure-activity relationship studies indicate that the bromine substitution at the 8-position enhances the compound's ability to inhibit cancer cell proliferation .
Antiviral Activity
In vitro studies have demonstrated that the compound exhibits antiviral activity against HIV and other viruses. The following table summarizes its antiviral efficacy:
| Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HIV | 0.0364 | >240 | >6460 |
| Influenza | 0.045 | >200 | >4444 |
The selectivity index indicates a high safety margin for therapeutic use .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer demonstrated that a regimen including this compound led to improved patient outcomes compared to standard therapies.
- Case Study on Antiviral Therapy : In a study focusing on HIV-positive individuals, the administration of this compound resulted in a significant reduction in viral load without severe adverse effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via tandem cyclization reactions. For example, a two-step procedure involves:
Cyclocondensation : Reacting substituted pyridine precursors (e.g., 1-amino-2-imino-pyridine derivatives) with brominated esters under microwave irradiation or metal-free conditions .
Functionalization : Introducing the bromo and methyl carboxylate groups via electrophilic substitution or palladium-catalyzed cross-coupling.
- Key Factors :
- Microwave-assisted synthesis reduces reaction time (e.g., 8 hours vs. 24 hours conventional) and improves yield (~76% isolated) .
- Solvent choice (DMF vs. dichloromethane) and base (K₂CO₃) significantly affect cyclization efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regioselectivity of bromine substitution and carboxylate position. Discrepancies in aromatic proton splitting patterns may arise due to planar vs. twisted triazole-pyridine systems .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 286.0 for C₉H₇BrN₃O₂).
- Crystallography : Single-crystal X-ray diffraction reveals planarity of the triazolo-pyridine core (r.m.s. deviation <0.007 Å) and dihedral angles (e.g., 55.6° for carboxylate group) .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Reactivity Profile :
- The 8-bromo group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification at the pyridine ring.
- Electron-withdrawing carboxylate at position 2 stabilizes intermediates, reducing undesired side reactions (e.g., debromination) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to resolve low yields in large-scale preparations?
- Optimization Strategies :
- Microwave Enhancement : Scale-up using continuous-flow reactors improves energy efficiency and reduces byproducts .
- Purification : Gradient column chromatography (hexane/ethyl acetate, 3:1) achieves >95% purity, but recrystallization in mixed solvents (e.g., DCM/hexane) is preferable for gram-scale .
- Data Comparison :
| Method | Scale (mmol) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 6 | 60 | 90 |
| Microwave-assisted | 12 | 76 | 95 |
Q. How to address contradictory spectral data in structural elucidation (e.g., NMR vs. X-ray)?
- Case Study : Observed discrepancies between NMR-derived torsion angles and X-ray data may arise from dynamic effects in solution (e.g., rotational barriers in the carboxylate group).
- Resolution :
- VT-NMR : Variable-temperature studies confirm conformational flexibility.
- DFT Calculations : Compare experimental X-ray geometries with computed structures (B3LYP/6-31G*) to identify dominant conformers .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
- Rational Design :
- Core Modifications : Replace bromine with bioisosteres (e.g., CF₃, I) to modulate lipophilicity (LogP) .
- Carboxylate Substitution : Ester-to-amide conversion improves solubility and target affinity (e.g., kinase inhibition) .
- Biological Data :
- Antifungal activity (MIC ~2 µg/mL) correlates with electron-withdrawing groups at position 8 .
Q. What computational methods predict the compound’s suitability for OLED applications?
- Approach :
- TD-DFT : Calculates HOMO-LUMO gaps (~3.2 eV) and triplet-state energies for phosphorescent emission .
- Solid-State Packing Analysis : Crystal structure data (e.g., π-π stacking distances <3.5 Å) guide material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
